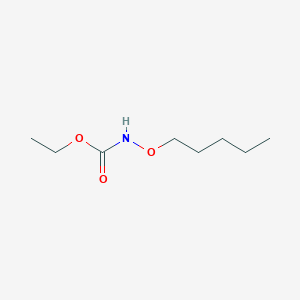

Ethyl (pentyloxy)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

89320-17-2 |

|---|---|

Molecular Formula |

C8H17NO3 |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

ethyl N-pentoxycarbamate |

InChI |

InChI=1S/C8H17NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10) |

InChI Key |

SNKJMYRLVGSDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCONC(=O)OCC |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies of Ethyl Pentyloxy Carbamate

Quantum Mechanical and Density Functional Theory (DFT) Calculations

Quantum mechanical methods, particularly DFT, are fundamental to modern computational chemistry. They are employed to calculate the electronic structure of molecules, providing detailed information about geometry, energy, and chemical properties. DFT has proven to be a reliable and efficient method for studying carbamate (B1207046) systems. researchgate.net

Elucidation of Molecular Structure and Conformations

The carbamate functional group (–O–C(=O)–N–) exhibits a planar structure due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a pseudo-double bond character in the C–N bond. nih.gov This planarity results in two primary conformations, typically referred to as syn and anti (or cis and trans), arising from rotation around the C–O ester bond. nih.gov

Computational studies on Ethyl (pentyloxy)carbamate would begin with a thorough exploration of its conformational landscape. By performing a potential energy surface (PES) scan, where the dihedral angles of the rotatable bonds (especially within the pentyloxy and ethyl groups) are systematically varied, low-energy conformers can be identified. Subsequently, geometry optimization using DFT, often with a functional like B3LYP and a basis set such as 6-31G(d,p), would be performed to find the precise structure of these stable conformers. researchgate.net For carbamates, the anti rotamer is often favored energetically by 1.0–1.5 kcal/mol due to steric and electrostatic factors, though this can be influenced by substituents and solvent effects. nih.gov

Interactive Table 1: Predicted Geometrical Parameters for Syn and Anti Conformers of this compound

| Parameter | Bond/Dihedral | Anti Conformer (Predicted) | Syn Conformer (Predicted) |

| Bond Length | C=O | 1.22 Å | 1.23 Å |

| Bond Length | C–N | 1.36 Å | 1.37 Å |

| Bond Length | C–O(ethyl) | 1.35 Å | 1.34 Å |

| Bond Angle | O=C–N | 125.5° | 126.0° |

| Dihedral Angle | Et–O–C–N | 180.0° | 0.0° |

Electronic Structure Analysis and Bonding Characteristics

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations provide access to various electronic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—reveals sites susceptible to electrophilic and nucleophilic attack, respectively. For a carbamate, the HOMO is typically localized on the nitrogen and oxygen atoms, while the LUMO is centered on the carbonyl carbon.

Furthermore, population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Atomic Polar Tensor (APT), can be used to determine the partial atomic charges on each atom. nih.gov This analysis for this compound would likely show a significant negative charge on the carbonyl oxygen and a positive charge on the carbonyl carbon, confirming the electrophilic nature of the carbon atom. The delocalization of π-electrons across the O=C–N moiety is a defining characteristic of carbamates. nih.gov

Interactive Table 2: Calculated Partial Atomic Charges for the Carbamate Moiety

| Atom | NBO Charge (Predicted) |

| Carbonyl Carbon (C=O) | +0.75 e |

| Carbonyl Oxygen (C=O) | -0.60 e |

| Nitrogen (N) | -0.55 e |

| Ester Oxygen (O-Et) | -0.50 e |

Reaction Pathway Modeling and Transition State Characterization

DFT is an invaluable tool for modeling chemical reaction mechanisms. For this compound, potential reactions of interest include its formation or hydrolysis. For example, modeling its hydrolysis would involve identifying the reactants (carbamate and water or a hydroxide (B78521) ion), the products (pentyloxycarbamic acid, which may decompose, and ethanol), and the transition state (TS) that connects them.

The process involves locating the TS structure on the potential energy surface, which is a first-order saddle point. This is confirmed by a frequency calculation, where the TS must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The activation energy (ΔE‡) can then be calculated as the energy difference between the transition state and the reactants. Studies on the formation of other carbamates have shown that solvent molecules can play a crucial role, acting as catalysts or stabilizing intermediates, suggesting that explicit solvent models may be necessary for accurate modeling. researchgate.netmdpi.com

Interactive Table 3: Hypothetical Energy Profile for Hydrolysis of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Transition State | Nucleophilic attack of water on carbonyl C | +25.0 |

| Products | Pentyloxycarbamic acid + Ethanol (B145695) | -5.0 |

Molecular Dynamics (MD) Simulations

While quantum mechanical methods provide static pictures of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

Conformational Flexibility and Dynamics

MD simulations can elucidate the conformational flexibility of this compound. By simulating the molecule over nanoseconds or longer, it is possible to observe rotations around its single bonds and transitions between different conformational states. The flexibility of the pentyloxy chain, for instance, could be characterized by analyzing the time evolution of its dihedral angles. The simulation would also reveal the dynamics of the ethyl group and any potential interconversion between the syn and anti conformers of the carbamate group, provided the energy barrier is surmountable at the simulation temperature.

Solvation Effects and Aggregation States in Solution

The behavior of this compound in a solvent, such as water, can be effectively studied using MD simulations with an explicit solvent model. acs.org The simulation box would contain one or more carbamate molecules surrounded by a large number of solvent molecules. Analysis of the simulation trajectory can provide detailed information about the solvation shell around the molecule.

A key tool for this analysis is the Radial Distribution Function (RDF), g(r), which describes the probability of finding a solvent molecule at a certain distance from a specific atom or group on the solute. For this compound, calculating the RDF between the carbonyl oxygen and water would reveal the structure of the hydrogen bonds and the first hydration shell. nih.gov Additionally, at higher concentrations, MD simulations can be used to investigate the potential for aggregation. The hydrophobic pentyloxy tails might associate to minimize contact with water, while the more polar carbamate head groups remain exposed to the solvent, potentially forming micelles or other aggregates.

Interactive Table 4: Interpretation of a Hypothetical Radial Distribution Function g(r) for Water Around the Carbonyl Oxygen

| Peak Position (r) | Peak Height (g(r)) | Interpretation |

| ~2.8 Å | 3.5 | Represents the first solvation shell, indicating strong hydrogen bonding between water and the carbonyl oxygen. |

| ~5.0 Å | 1.2 | Represents the second, more diffuse and less structured, solvation shell. |

Intermolecular Interactions in Condensed Phases

In condensed phases, the behavior of this compound would be governed by a variety of intermolecular interactions. The key functional groups present in the molecule—the carbamate group (-NHCOO-) and the pentyloxy chain—dictate the nature and strength of these interactions.

The carbamate group is capable of forming hydrogen bonds, with the nitrogen atom acting as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor. These hydrogen bonds are a significant factor in the physical properties of the compound in liquid and solid states. Theoretical studies on similar amide and carbamate systems have shown that hydrogen bonding plays a crucial role in their molecular association. For instance, computational analyses of ortho-hydroxyaryl amides have detailed the energetics and geometry of intramolecular hydrogen bonds, which can also inform our understanding of intermolecular interactions in carbamates. nih.gov

Table 1: Postulated Intermolecular Interaction Parameters for this compound (based on analogous compounds)

| Interaction Type | Contributing Moieties | Estimated Energy Range (kcal/mol) | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | -3 to -7 | Major contributor to cohesion and structure in condensed phases. |

| Dipole-Dipole | Carbamate group | -1 to -3 | Influences molecular orientation and packing. |

| London Dispersion Forces | Ethyl and Pentyloxy chains | Variable, increases with chain length | Significant contributor to overall intermolecular attraction. |

Ab Initio Methods and Free-Energy Perturbations

Ab initio quantum chemistry methods are foundational for understanding the electronic structure and properties of molecules "from first principles." While specific ab initio studies on this compound are not readily found, research on the formation of carbamates from CO2 and alkanolamines using ab initio calculations suggests that such methods can elucidate reaction mechanisms and energetics. epa.gov These studies often employ methods like Hartree-Fock (HF) and post-Hartree-Fock methods or Density Functional Theory (DFT) to optimize molecular geometries and calculate energies.

Free-energy perturbation (FEP) is a powerful computational technique used to calculate the difference in free energy between two states, often applied in drug discovery to predict ligand-binding affinities. nih.govnih.gov For a molecule like this compound, FEP could be employed to study its interaction with a biological target or its partitioning between different solvent phases. FEP simulations, typically performed in conjunction with molecular dynamics, provide a rigorous way to compute thermodynamic properties by gradually "perturbing" the system from an initial to a final state. frontiersin.org Although no specific FEP studies on this compound were identified, the methodology has been successfully applied to a wide range of organic molecules, including inhibitors containing carbamate functionalities. chemrxiv.org

Table 2: Representative Ab Initio and FEP Methods Applicable to this compound

| Method | Typical Application | Information Obtained |

|---|---|---|

| Hartree-Fock (HF) | Initial geometry optimization, electronic structure | Molecular orbitals, electronic energy |

| Density Functional Theory (DFT) | Geometry optimization, reaction energetics, spectroscopic properties | More accurate energies and electronic properties than HF |

| Møller-Plesset Perturbation Theory (MP2) | Higher accuracy energy calculations, electron correlation | Improved description of dispersion interactions |

| Free-Energy Perturbation (FEP) | Binding affinities, solvation free energies | Relative free energy differences between states |

Computational Prediction of Reactivity and Stability Parameters

Computational methods are extensively used to predict the reactivity and stability of molecules through the calculation of various quantum chemical parameters. For carbamates, these parameters can provide insights into their chemical behavior. DFT calculations are commonly used to determine these descriptors.

Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

Other important parameters that can be computationally derived include the ionization potential, electron affinity, electronegativity, global hardness, and electrophilicity index. These parameters are valuable in structure-activity relationship (SAR) studies. For instance, SAR studies on ixodicidal ethyl-carbamates have utilized such computational predictions to assess their biological activity. nih.gov While specific values for this compound are not published, the table below presents a hypothetical set of parameters based on typical values for similar organic molecules, illustrating the type of data that would be generated from such a computational study. researchgate.net

Table 3: Hypothetical Quantum Chemical Reactivity and Stability Parameters for this compound

| Parameter | Symbol | Typical Calculated Value Range | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8 to -10 eV | Relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1 to 3 eV | Relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 9 to 13 eV | Indicator of chemical stability and reactivity. |

| Ionization Potential | I | 8 to 10 eV | Energy required to remove an electron. |

| Electron Affinity | A | -1 to -3 eV | Energy released when an electron is added. |

| Global Hardness | η | 4.5 to 6.5 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | ω | 0.5 to 1.5 eV | Propensity to accept electrons. |

Reaction Mechanisms and Kinetic Studies of Ethyl Pentyloxy Carbamate

Hydrolysis and Degradation Pathways

Hydrolysis and reactions with atmospheric radicals are primary degradation routes for carbamates. These processes involve distinct mechanisms and intermediates that dictate the compound's environmental fate.

The base-catalyzed hydrolysis of carbamates, such as ethyl (pentyloxy)carbamate, can proceed through different mechanisms depending on the substitution pattern of the nitrogen atom. For N-monosubstituted carbamates, an Elimination Unimolecular conjugate Base (E1cB) mechanism is often proposed. rsc.orgresearchgate.net This pathway involves the initial deprotonation of the amide hydrogen by a base (e.g., hydroxide (B78521) ion) to form a carbamate (B1207046) anion. rsc.org This anion then undergoes a rate-determining elimination of the alkoxy/aryloxy leaving group to form a highly reactive isocyanate intermediate. rsc.orgrsc.org The isocyanate is subsequently attacked by water or hydroxide ions to form a carbamic acid, which rapidly decarboxylates to yield the corresponding amine and carbonate. rsc.org

The general scheme for the E1cB mechanism is as follows:

Deprotonation: RNHC(O)OR' + OH⁻ ⇌ RN⁻C(O)OR' + H₂O

Elimination (rate-determining): RN⁻C(O)OR' → RN=C=O (Isocyanate) + R'O⁻

Nucleophilic Attack: RN=C=O + OH⁻ → RNHCO₂⁻ (Carbamate anion)

Decomposition: RNHCO₂⁻ + H₂O → RNH₂ + HCO₃⁻

Evidence for the E1cB mechanism includes the significant effect of substituents on the leaving group (O-aryl ring) on the hydrolysis rate, indicating a high degree of acyl-oxygen bond cleavage in the transition state. rsc.org For carbamates with poorer leaving groups, a shift in mechanism to a direct nucleophilic attack by the hydroxide ion (BAC2 mechanism) may occur. rsc.org N,N-disubstituted carbamates, which lack an amide proton, typically hydrolyze via the slower BAC2 mechanism. actachemscand.org Studies on various carbamate esters have confirmed that the reactions are generally first-order with respect to both the ester and the hydroxide ion. actachemscand.orgepa.gov The stability of carbamates towards alkaline hydrolysis is greater for N,N-disubstituted compounds compared to singly N-substituted ones. actachemscand.org

In the atmosphere, carbamates are subject to degradation by reactive species, most notably the hydroxyl (OH) radical. researchgate.net These gas-phase reactions are a significant factor in determining the atmospheric lifetime of volatile carbamates. The primary mechanism of degradation by OH radicals involves the abstraction of a hydrogen atom from an alkyl group present in the carbamate structure. researchgate.net Theoretical studies on various carbamate pesticides have shown that this is a key pathway for their atmospheric removal. researchgate.net

The rate constants for the reaction of OH radicals with carbamates are crucial for modeling their atmospheric persistence. These constants can be determined experimentally or calculated using computational methods. For carbamates with the general structure R₁NHC(O)OR₂, where R₁ and R₂ are alkyl groups, estimation methods have been developed to calculate OH radical reaction rate constants and, consequently, their tropospheric lifetimes. researchgate.net

Table 1: Calculated OH Radical Reaction Rate Constants for Selected Carbamates

| Carbamate Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

|---|---|---|

| Methyl N-methylcarbamate | 2.95 x 10⁻¹² | ~3.9 days |

| Ethyl N-methylcarbamate | 6.55 x 10⁻¹² | ~1.8 days |

Note: Data is illustrative for related carbamate structures. Atmospheric lifetime is estimated assuming an average OH radical concentration of 1.0 x 10⁶ molecules cm⁻³.

The presence of bicarbonate ions can influence degradation pathways involving radicals. While bicarbonate can scavenge OH radicals, the resulting carbonate radical (CO₃⁻•) can also contribute to the degradation of certain organic compounds. nih.gov

The dissociation of carbamates can be a reversible process, often involving carbamic acid as a key intermediate. ureaknowhow.comacs.org Studies on the reversible decomposition of ammonium (B1175870) carbamate into ammonia (B1221849) and carbon dioxide provide a model for this process. ureaknowhow.comacs.orgacs.org Mechanistic proposals suggest that the process can involve the formation of carbamic acid either in the gas phase or as a surface-bound intermediate. acs.org

One proposed mechanism involves the initial dissociation into surface-bound carbamic acid and ammonia, followed by the reversible desorption of the products. ureaknowhow.com

NH₄CO₂NH₂(s) ⇌ NH₂CO₂H(surface) + NH₃(surface)

NH₂CO₂H(surface) ⇌ NH₃(surface) + CO₂(surface)

NH₃(surface) ⇌ NH₃(g)

CO₂(surface) ⇌ CO₂(g)

Carbamate Formation and Decomposition Kinetics

The formation and decomposition of carbamates are governed by kinetic and thermodynamic parameters that determine the position of equilibrium and the rates at which it is achieved.

The stability of a carbamate in solution is described by an equilibrium constant (Kc). This constant is particularly important in systems like CO₂ capture by amines, where the reversible formation of carbamates is the central reaction. researchgate.net The equilibrium constant for carbamate formation is influenced by factors such as temperature and the ionic strength of the solution. acs.orgepa.gov

For the reaction of an amine (R₂NH) with CO₂ to form a carbamate (R₂NCOO⁻): R₂NH + CO₂ ⇌ R₂NCOOH (Carbamic Acid) R₂NCOOH + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺

Table 2: Thermodynamic Equilibrium Constants for Carbamate Formation from Monoethanolamine (MEA) at Different Temperatures

| Temperature (K) | log₁₀K₁ |

|---|---|

| 298 | 1.32 |

| 308 | 1.13 |

| 318 | 0.94 |

Source: Adapted from studies on MEA, illustrating the temperature dependence of carbamate stability. acs.org

The rate law can be expressed as: kobs = kA[H⁺] + kN + kB[OH⁻]

The rate law for the reaction of amines with carbon dioxide can also include terms for both uncatalyzed and hydroxide-catalyzed pathways. researchgate.netepa.gov For weakly basic amines, the rate-limiting step in carbamate formation and breakdown often involves carbon-nitrogen bond formation and cleavage. researchgate.netepa.gov

Table 3: Alkaline Hydrolysis Rate Constants for Various Carbamate Esters

| Carbamate Ester | Temperature (°C) | Second-Order Rate Constant, kB (M⁻¹s⁻¹) |

|---|---|---|

| Ethyl carbamate | 100 | 2.0 x 10⁻⁴ |

| Ethyl N-methylcarbamate | 75 | 5.3 x 10⁻³ |

| Ethyl N,N-dimethylcarbamate | 100 | 1.6 x 10⁻⁵ |

Note: This table presents a selection of rate constants from the literature for different carbamate structures to provide context for the reactivity of the carbamate functional group. actachemscand.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isocyanate |

| Carbonate |

| Hydroxyl Radical |

| Carbamic Acid |

| Ethyl carbamate |

| Ethyl N-methylcarbamate |

| Phenyl N-methylcarbamate |

| Ethyl N,N-dimethylcarbamate |

| Ammonium carbamate |

| Ammonia |

| Carbon dioxide |

| Monoethanolamine (MEA) |

Mechanistic Insights into Carbon Dioxide Absorption and Fixation by Carbamate Systems

The reaction between carbon dioxide and amines to form carbamates is a cornerstone of CO2 capture. This process is generally understood to proceed through a zwitterionic intermediate. In this mechanism, the amine acts as a nucleophile, attacking the electrophilic carbon atom of the CO2 molecule. This initial reaction forms a transient zwitterion, which is then deprotonated by a base (which can be another amine molecule, a hydroxyl ion, or water) to yield the stable carbamate and a protonated base.

The general reaction can be represented as follows:

Zwitterion formation: R1R2NH + CO2 ⇌ R1R2N+HCOO-

Deprotonation: R1R2N+HCOO- + B ⇌ R1R2NCOO- + BH+

Detailed mechanistic studies on well-characterized systems, such as monoethanolamine (MEA) in aqueous solutions, have provided a deeper understanding of these reaction pathways. Computational studies, such as ab initio molecular orbital calculations, have been employed to investigate the interconversion of carbamates and bicarbonates. These studies suggest that the direct hydrolysis of carbamate can have high activation energies. Alternative pathways, potentially involving the formation of a carbamic acid intermediate, may offer more energetically favorable routes for the formation of bicarbonate, especially at high amine concentrations.

This indicates that the reaction can be catalyzed by hydroxide ions. The rate constants are dependent on the basicity of the amine, with Brønsted relationships often used to correlate the reaction rates with the pKa of the amine.

While the specific kinetic data for this compound is not available, the general principles of carbamate formation and subsequent reactions in other amine-based systems provide a foundational understanding of the likely mechanistic pathways. The presence of the pentyloxy group in this compound would influence its steric and electronic properties, which in turn would affect the kinetics and thermodynamics of CO2 absorption. However, without specific experimental data, these effects remain speculative.

Table of Reaction Steps in CO2 Absorption by Amine Systems

| Step | Reaction | Description |

| 1 | R1R2NH + CO2 ⇌ R1R2N+HCOO- | Formation of a zwitterionic intermediate through nucleophilic attack of the amine on CO2. |

| 2 | R1R2N+HCOO- + B ⇌ R1R2NCOO- + BH+ | Deprotonation of the zwitterion by a base (B) to form the stable carbamate. |

| 3 | R1R2NCOO- + H2O ⇌ R1R2NH + HCO3- | Hydrolysis of the carbamate to regenerate the amine and form bicarbonate. |

Molecular Interactions and Enzymatic Studies in Vitro and in Silico of Ethyl Pentyloxy Carbamate

Investigation of Enzyme-Carbamate Interactions

Cholinesterase Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Carbamates are widely recognized as inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are serine hydrolases crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. The primary mechanism of inhibition by carbamates is termed pseudo-irreversible. It involves the carbamoylation of the catalytic serine residue within the enzyme's active site. researchgate.net

The process begins with the carbamate (B1207046) inhibitor binding to the active site, where the serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then resolves into a carbamoylated enzyme and the release of the alcohol moiety (in this case, pentyloxy methanol). researchgate.net

This carbamoylated enzyme is significantly more stable than the acetylated enzyme formed during normal substrate hydrolysis. Consequently, the enzyme is temporarily inactivated. The regeneration of the active enzyme occurs via hydrolysis of the carbamoyl-serine bond, but this process is substantially slower (minutes to hours) than the deacetylation process (microseconds). nih.gov This slow recovery is what defines the inhibition as pseudo-irreversible.

The rates of carbamoylation (kᵢ) and decarbamoylation (kᵣ) are key determinants of the inhibitor's potency and duration of action. nih.gov These rates are influenced by the specific structure of the carbamate, including the nature of the N-substituents and the leaving group. nih.gov For instance, the size of the N-alkyl substituent can significantly affect the inhibition kinetics for AChE. nih.gov Selectivity between AChE and BChE is also structurally dependent; BChE has a larger active site gorge, which can accommodate bulkier substituents, influencing inhibitor preference. nih.govnih.gov While this general mechanism is well-established for the carbamate class, specific kinetic data and inhibition constants (e.g., IC₅₀ values) for ethyl (pentyloxy)carbamate against AChE and BChE are not documented in the available scientific literature.

Interaction with Other Esterase Enzymes

Beyond cholinesterases, carbamates can interact with a variety of other esterase enzymes. The metabolic degradation of many carbamates is initiated by hydrolysis, a reaction catalyzed by carboxylesterases (EC 3.1.1). nih.gov These enzymes can act as a detoxification pathway by breaking down carbamate pesticides and other xenobiotics before they reach their neurological targets. nih.gov

Research into the enzymatic degradation of the structurally related but simpler compound, ethyl carbamate, has identified specific esterases with hydrolyzing activity. A study mined the NCBI database to identify four esterases—ES1, ES5, ES8, and ES9—with the ability to hydrolyze ethyl carbamate. sciopen.comspkx.net.cn The kinetic parameters of these enzymes were characterized, revealing their catalytic efficiency. sciopen.com

| Enzyme | Kₘ (mmol/L) | kcat/Kₘ (s⁻¹·M⁻¹) |

|---|---|---|

| ES1 | 210.7 | 214.31 |

| ES2 | 213.8 | 203.20 |

| ES8 | 256.2 | 161.46 |

| ES9 | 127.2 | 257.43 |

Table 1: Michaelis constant (Kₘ) and catalytic efficiency (kcat/Kₘ) of four esterases against ethyl carbamate at pH 4.5. sciopen.com

These findings demonstrate that specific esterases can effectively hydrolyze the carbamate bond. However, it is important to note that this data pertains to ethyl carbamate. The presence of the pentyloxy group in this compound introduces greater lipophilicity and steric bulk, which would likely alter its affinity and hydrolysis rate by these or other esterases. Specific studies on the interaction of this compound with esterases have not been reported.

Binding to Carbonic Anhydrase Isoforms

N-unsubstituted carbamate esters have been shown to act as inhibitors of zinc metalloenzymes, specifically carbonic anhydrases (CAs), such as human isoforms CA I and CA II. drugbank.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition mechanism for carbamates differs from that of the classic sulfonamide inhibitors.

Studies on compounds like urethane (B1682113) (ethyl carbamate) indicate that the carbamate binds to the active site as an anion. drugbank.com This interaction involves the coordination of the deprotonated amide nitrogen directly to the active site zinc ion. This binding mode is characterized by slow on-off kinetics and maximal inhibitor affinity at alkaline pH. drugbank.com Research has also noted that for some carbamate esters, CA I appears to bind them more tightly than CA II. drugbank.com For example, a 1000-fold selectivity for CA I over CA II was observed for methocarbamol. drugbank.com While these findings establish a basis for the interaction of N-unsubstituted carbamates with carbonic anhydrases, direct experimental evidence and binding affinities for this compound with any CA isoform are currently unavailable.

Interaction with Ionotropic Glutamate (B1630785) Receptors (e.g., GluR2)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. nih.gov They are critical for synaptic plasticity, learning, and memory. The iGluR family includes AMPA, kainate, and NMDA receptors. The GluR2 subunit is a component of AMPA receptors and plays a crucial role in regulating their calcium permeability and trafficking. nih.gov

There is no direct published research investigating the interaction between this compound and any iGluR, including the GluR2 subunit. The potential for carbamate compounds to interact with these receptors is an area of specialized research, often focusing on structurally complex molecules. For example, computational studies have explored how carbamate adducts of the neurotoxin β-Methylamino-L-alanine (BMAA) might bind to the glutamate binding site of GluR2. However, these adducts are structurally distinct from simple alkyl carbamates. Therefore, any potential interaction between this compound and iGluRs remains speculative and is not supported by current experimental or in silico evidence.

In Silico Modeling of Molecular Recognition

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comnih.gov The method involves placing the ligand into the binding site of the protein in various conformations and orientations (posing) and then evaluating the stability of each pose using a scoring function, which estimates the binding free energy. mdpi.comresearchgate.net

This in silico approach is frequently used in drug discovery and molecular biology to understand protein-ligand interactions at a molecular level and to screen virtual libraries of compounds for potential binders. nih.gov In the context of carbamates, docking studies have been employed to rationalize the observed inhibitory activities against cholinesterases and other enzymes. nih.gov These studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of an inhibitor.

A thorough review of the scientific literature reveals no specific molecular docking studies performed for this compound with its potential biological targets, such as cholinesterases, other esterases, carbonic anhydrases, or glutamate receptors. Such studies would be necessary to predict its binding pose, estimate its binding affinity, and compare it computationally with other known inhibitors.

Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can provide valuable insights into its interaction with target enzymes. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to study related compounds, such as ethyl carbamate, and provides a framework for understanding how this compound might behave.

For instance, MD simulations have been employed to enhance the properties of enzymes that degrade ethyl carbamate, such as ethyl carbamate hydrolase. nih.gov In these studies, simulations are used to screen for mutations that could improve the enzyme's stability and activity, particularly its tolerance to organic solvents like ethanol (B145695). nih.govnih.gov This is achieved by simulating the enzyme-ligand complex in a virtual environment that mimics physiological conditions. The simulations can reveal how the binding of the ligand affects the enzyme's structural dynamics and stability. nih.gov

A typical MD simulation protocol for an enzyme-ethyl (pentyloxy)carbamate complex would involve:

System Setup: Building a computational model of the enzyme-ligand complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Minimization: Removing any steric clashes or unfavorable geometries in the initial model by minimizing the system's energy.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis of the simulation trajectories can provide information on the stability of the complex, the flexibility of different protein regions, and the specific interactions that maintain the bound state. For example, a study on improving ethyl carbamate hydrolase used diphasic high-pressure molecular dynamic simulations to identify beneficial mutations. nih.gov The results indicated that the best variant exhibited a significant increase in specific activity and ethanol tolerance, which was attributed to the formation of extra hydrogen bonds and a more stable hydration shell around the enzyme. nih.gov

Table 1: Representative Parameters in Molecular Dynamics Simulations of Enzyme-Carbamate Complexes

| Parameter | Description | Typical Value/Condition |

| Force Field | A set of parameters to calculate the potential energy of the system. | AMBER, CHARMM, GROMOS |

| Water Model | The model used to represent water molecules in the simulation. | TIP3P, SPC/E |

| Simulation Time | The duration of the production run. | 100 ns - 1 µs |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological) |

| Pressure | The pressure at which the simulation is run. | 1 atm (constant pressure) |

| Ensemble | The statistical ensemble used to control thermodynamic variables. | NPT (isothermal-isobaric) |

Identification of Key Binding Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The binding of this compound to the active site of a target enzyme is governed by a variety of non-covalent interactions. These interactions, while individually weak, collectively contribute to the stability of the enzyme-ligand complex and are crucial for the compound's biological activity. The primary interactions expected to play a role are hydrogen bonding and Van der Waals forces.

Hydrogen Bonding:

Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the case of this compound, the amide group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (-C=O) and the ether oxygen can act as hydrogen bond acceptors.

Studies on ethyl carbamate have highlighted the importance of hydrogen bonding in its molecular interactions. researchgate.netnih.gov Infrared spectroscopy and theoretical calculations have been used to characterize the hydrogen bonding patterns in ethyl carbamate, revealing the formation of both linear and cyclic associates in different states. researchgate.net Within an enzyme's active site, the amino acid residues, such as serine, threonine, tyrosine, aspartate, and glutamate, can provide the necessary donor and acceptor groups to form hydrogen bonds with this compound. Structural analysis of enzymes that metabolize carbamates has suggested that strong hydrogen bonding contributes to the high affinity of the enzyme for its substrate. sciopen.com

Van der Waals Forces:

Van der Waals forces are weaker, short-range interactions that arise from temporary fluctuations in electron density around atoms. wikipedia.orgcurlyarrows.com They are a fundamental force in molecular recognition and are significant in the binding of any ligand to a protein. wikipedia.orgcurlyarrows.com These forces can be categorized into:

London Dispersion Forces: These occur between all molecules and arise from temporary induced dipoles. The larger, nonpolar pentyloxy group of this compound would be expected to engage in significant London dispersion forces with hydrophobic amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine) in the enzyme's binding pocket.

Dipole-Dipole Interactions: These occur between polar molecules. The carbamate functional group has a permanent dipole moment, which can interact with the dipoles of polar amino acid residues.

Table 2: Potential Key Binding Interactions for this compound

| Interaction Type | Potential Donor/Acceptor on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide (-NH2) | Aspartate, Glutamate, Serine (side chain carbonyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | Carbonyl oxygen (-C=O), Ether oxygen (-O-) | Serine, Threonine, Tyrosine, Asparagine, Glutamine (side chain hydroxyl/amide) |

| Van der Waals Forces | Entire molecule, especially the pentyloxy chain | Hydrophobic residues (Leucine, Isoleucine, Valine, Phenylalanine), Alanine |

Conformational Changes and Modulatory Effects on Target Enzymes/Receptors

The binding of a ligand, such as this compound, to an enzyme is often not a simple "lock-and-key" mechanism. Instead, it frequently involves a process of "induced fit," where the initial binding event leads to conformational changes in both the ligand and the enzyme. These structural rearrangements are critical for the enzyme's catalytic function and the modulatory effects of the ligand.

Upon binding of this compound to its target enzyme, the intricate network of non-covalent interactions can trigger subtle yet significant shifts in the positions of amino acid residues within the active site and potentially in more distant regions of the protein. These conformational changes can have several consequences:

Active Site Reorganization: The enzyme may rearrange to better accommodate the ligand, optimizing the binding interactions and positioning the substrate for catalysis or, in the case of an inhibitor, preventing the catalytic reaction.

Allosteric Modulation: Binding at one site on the enzyme can induce conformational changes that affect the activity at a distant active or regulatory site. This is a common mechanism for regulating enzyme activity.

Enzyme Inhibition: For many carbamates that act as enzyme inhibitors, the binding and subsequent conformational changes can lead to the inactivation of the enzyme. nih.gov For example, carbamate insecticides are known to inhibit acetylcholinesterase by carbamylating a serine residue in the active site. nih.gov This process involves a covalent modification that is often preceded by non-covalent binding and conformational adjustments. While the inhibition by some carbamates is reversible, the induced conformational changes are a key aspect of the inhibitory mechanism. nih.govstackexchange.com

The enzymatic oxidation of ethyl carbamate by cytochrome P-450 enzymes is a known metabolic pathway. nih.gov This process involves the binding of the substrate to the enzyme's active site, which likely induces conformational changes to facilitate the oxidation reaction. nih.gov The binding of this compound to a similar enzyme could be expected to follow a comparable mechanism, where the initial binding event leads to a catalytically competent conformation of the enzyme-substrate complex.

Table 3: Potential Modulatory Effects of this compound on Target Enzymes

| Effect | Mechanism | Potential Consequence |

| Competitive Inhibition | The compound binds to the active site, preventing the natural substrate from binding. | Decrease in the apparent affinity of the enzyme for its substrate. |

| Non-competitive Inhibition | The compound binds to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency. | Decrease in the maximum reaction rate of the enzyme. |

| Substrate Binding | The compound acts as a substrate for the enzyme, inducing a productive conformational change for catalysis. | Metabolic transformation of this compound. |

| Enzyme Stabilization/Destabilization | Binding of the compound alters the overall stability and dynamics of the enzyme. | Changes in enzyme half-life or susceptibility to denaturation. |

Structural Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Ethyl Pentyloxy Carbamate and Its Analogs

Principles of SAR in Carbamate (B1207046) Chemistry

Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity, providing insights for optimizing lead compounds. gardp.org In carbamate chemistry, SAR focuses on the core carbamate moiety and the influence of its various substituents.

Influence of Substituent Effects on Molecular Features

Electronic Effects : The electronic nature of substituents on the N-aryl ring of a carbamate can alter the rotational barrier of the C–N bond. Electron-donating groups tend to increase the energy barrier (ΔG‡), while electron-withdrawing groups decrease it. nd.edu This is because electron-donating groups enhance the dipolar character of the carbamate's ground state, increasing the partial double-bond character of the C-N bond. Conversely, electron-withdrawing groups attenuate this dipolar character, inducing more single-bond character and facilitating rotation. nd.edu This relationship demonstrates a linear free-energy correlation between the rotational barrier and the electronic stabilization effect of the substituent. nd.edu

Steric Effects : The size and shape of substituents can impose steric hindrance, influencing the preferred conformation (syn/anti rotamers) of the carbamate. nd.edu Computational studies have revealed that steric effects are a key factor in determining the covalent binding behavior of carbamate inhibitors with their biological targets, such as cholinesterases. Bulky carbamate "warheads" may be sterically hindered from reaching and reacting with the catalytic residues in an enzyme's active site. chemrxiv.org

| Substituent (on N-aryl ring) | Hammett Constant (σp) | Rotational Barrier (ΔG‡, kcal/mol) | Electronic Effect |

| OCH₃ | -0.27 | 13.5 | Electron-Donating |

| CH₃ | -0.17 | 13.3 | Electron-Donating |

| H | 0.00 | 13.1 | Neutral |

| Cl | 0.23 | 12.7 | Electron-Withdrawing |

| CF₃ | 0.54 | 12.3 | Electron-Withdrawing |

| NO₂ | 0.78 | 11.9 | Electron-Withdrawing |

| This table presents illustrative data showing the trend of how electron-donating and electron-withdrawing substituents affect the C-N bond rotational barrier in a series of N-aryl carbamates. |

Role of Carbamate Moiety in Molecular Recognition and Biological Activity

The carbamate group (-O-CO-NH-) is not merely a linker but an active functional group crucial for molecular recognition and biological activity. researchgate.net It is considered an amide-ester hybrid and generally exhibits good chemical and proteolytic stability. nih.govacs.org

The functionality of the carbamate group stems from several key features:

Hydrogen Bonding : The carbamate functionality can participate in hydrogen bonding through the carbonyl group (as an acceptor) and the backbone NH group (as a donor). nih.govacs.org These interactions are critical for the precise docking of the molecule into the active site of target enzymes or receptors. For instance, in the inhibition of acetylcholinesterase (AChE), hydrogen bonds at the oxyanion hole are critical for the covalent inhibition mechanism. nih.govresearchgate.net

Structural Complementarity : Carbamate-based inhibitors are often designed to be structurally complementary to the active site of their target enzyme. nih.gov This complementarity allows them to act as substrates with very low turnover numbers, effectively blocking the enzyme's normal function. nih.gov

Conformational Restriction : Due to the delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group, the carbamate functionality imposes a degree of conformational restriction on the molecule. nih.govacs.org This rigidity can be advantageous for locking the molecule into a bioactive conformation required for binding to its target.

Covalent Modification : Many carbamate inhibitors function by carbamoylating a serine residue in the active site of target enzymes, such as acetylcholinesterase or fatty acid amide hydrolase (FAAH). nih.govnih.gov The reactivity of the carbamate ester is a key determinant of its inhibitory potency. nih.gov

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. frontiersin.org These models are powerful tools for predicting the activity of novel compounds and guiding drug design. frontiersin.org

Quantum Pharmacological Methods for Activity Prediction

Quantum pharmacological methods utilize quantum mechanics calculations to derive molecular descriptors that can predict biological activity. These methods provide a detailed description of a molecule's electronic structure, which is fundamental to its reactivity and intermolecular interactions. researchgate.net

A QSAR study on carbamate anticonvulsants identified five crucial structural descriptors through quantum and classical mechanics calculations that are directly related to their bioactivity. nih.gov These descriptors allow for the prediction of biological activity for carbamate analogs with high accuracy (85-90%). nih.gov The use of quantum chemical calculations can help trace reaction pathways, estimate transition state energies, and predict unknown reactions, thereby guiding the development of new methodologies. nih.gov

| Descriptor Type | Example Descriptor | Significance in Carbamate Activity |

| Electronic | HOMO/LUMO energy | Relates to the molecule's ability to donate or accept electrons, influencing reactivity. frontiersin.org |

| Steric | Molecular Volume | Describes the size of the molecule, affecting its fit within a receptor site. frontiersin.org |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule. |

| Charge Distribution | Dipole Moment | Influences long-range electrostatic interactions with the biological target. acs.org |

| Quantum Polarizability | Polarizability | Affects how the molecule's electron cloud is distorted by an electric field, important for non-covalent interactions. |

| This table lists common descriptors derived from quantum pharmacological methods used in QSAR studies. |

Topological Indices and Physicochemical Parameters in QSAR (e.g., Molar Refractivity, Molecular Weight)

QSAR models frequently employ physicochemical parameters and topological indices to quantify the structural features of molecules. frontiersin.org

Physicochemical Parameters : These descriptors, such as molar refractivity (MR), molecular weight (MW), lipophilicity (logP), and polar surface area (PSA), describe the bulk, electronic, and solubility properties of a molecule. frontiersin.orgmdpi.com Molar refractivity, for example, is a measure of both molecular volume and polarizability. nih.gov

Topological Indices : These are numerical descriptors derived from the graph representation of a molecule. frontiersin.org They encode information about the size, shape, branching, and connectivity of atoms within the molecule. dntb.gov.ua Examples include the Wiener index and Zagreb indices. frontiersin.org The calculation of these indices is rapid, and they often correlate well with physicochemical properties and biological activities. frontiersin.org

Three-Dimensional QSAR (3D-QSAR) Modeling

3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional structure of the molecules and how they interact in 3D space. These models require the alignment of the set of molecules under study. acs.org

Common 3D-QSAR techniques include:

Comparative Molecular Field Analysis (CoMFA) : This method calculates the steric and electrostatic interaction fields around each molecule in the dataset. The resulting model generates contour maps that highlight regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is similar to CoMFA but calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and interpretable model.

3D-QSAR modeling of carbamate inhibitors of acetylcholinesterase has revealed the relative importance of steric, electrostatic, and hydrophobic factors for activity. acs.org For example, contour map analysis showed that hydrophobicity plays a major role in modulating AChE inhibitory activity, which is consistent with the presence of many hydrophobic amino acid residues in the enzyme's active site gorge. acs.org A mechanism-based 3D-QSAR approach for carbamates identified that π-π interactions with a specific tryptophan residue (Trp86) are necessary for strong AChE inhibition. nih.gov

| 3D-QSAR Model | Key Statistical Parameter | Value | Interpretation |

| CoMFA | q² (cross-validated) | 0.573 | Good internal predictive ability. acs.org |

| CoMFA | r² (non-cross-validated) | 0.972 | Strong correlation between predicted and actual activity for the training set. acs.org |

| CoMSIA | q² (cross-validated) | 0.723 | Excellent internal predictive ability. acs.org |

| CoMSIA | r² (non-cross-validated) | 0.950 | Strong correlation between predicted and actual activity for the training set. acs.org |

| This table shows example statistical validation parameters from a 3D-QSAR study on carbamate inhibitors, indicating robust and predictive models. |

Prediction of Molecular Features Influencing Activity and Specificity

The biological activity and specificity of carbamate compounds, including Ethyl (pentyloxy)carbamate, are intrinsically linked to their molecular structure. Through Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses of analogous compounds, it is possible to predict the key molecular features that govern these properties.

SAR studies on carbamates reveal that the core functional group, the carbamate moiety (-NHCOO-), is crucial for their biological activity, often acting as a key interacting element with target enzymes or receptors. acs.org The delocalization of non-bonded electrons on the nitrogen atom into the carboxyl group creates a planar and conformationally restricted structure. acs.org This rigidity, combined with the hydrogen bonding capability of the NH and C=O groups, allows for specific interactions with biological targets. acs.org

QSAR studies on various carbamate derivatives have identified several physicochemical and molecular descriptors that significantly correlate with their biological activity. These models provide a quantitative basis for predicting the potency of new analogs. For instance, a QSAR study on a series of 32 carbamate derivatives targeting the acetylcholinesterase (AChE) enzyme found that three molecular descriptors had a high correlation with biological activity: the Connolly accessible area, the percentage of hydrogen atoms (H%), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). plos.org Another study on carbamate-appended N-alkylsulphonamides found that properties like molar refractivity (MR), molecular weight (MW), and various topological indices were significantly correlated with inhibitory activity. researchgate.net

For this compound, we can predict the influence of its specific structural components:

Pentyloxy Group (-O-(CH2)4CH3): This five-carbon alkyl chain is the most significant feature determining the compound's lipophilicity (fat-solubility). Increased lipophilicity generally enhances the ability of a molecule to cross cellular membranes and access target sites within tissues. However, excessive lipophilicity can also lead to non-specific binding and altered pharmacokinetic profiles. The length and branching of this alkyl chain are critical modulators of activity.

Carbamate Core (-NH-C(=O)-O-): This group is the primary pharmacophore. It is known to interact with the active sites of enzymes like serine hydrolases. For example, in cholinesterase inhibitors, the carbamate moiety is transferred to a serine residue in the enzyme's active site, leading to temporary inactivation. chemrxiv.org

A computational QSAR study performed on carbamate anticonvulsants identified five key structural descriptors that could predict the biological activity of analogs with 85-90% accuracy, underscoring the power of these models in drug design. nih.gov These analyses collectively suggest that a delicate balance of steric, electronic, and lipophilic properties is essential for the optimal activity and specificity of carbamate compounds.

| Molecular Feature of this compound | Predicted Influence on Activity and Specificity | Relevant Physicochemical Descriptors |

|---|---|---|

| Pentyloxy Group (Lipophilicity) | Enhances membrane permeability and access to target sites. Can influence non-specific binding and distribution. | LogP, Molar Refractivity (MR), Molecular Weight (MW) |

| Carbamate Moiety (Pharmacophore) | Primary site for interaction with biological targets (e.g., enzymes) through hydrogen bonding and covalent modification. | Hydrogen Bond Donors/Acceptors, ELUMO, Partial Atomic Charges |

| Ethyl Group (Steric/Electronic Properties) | Influences binding affinity and stability. Modifications can fine-tune the fit within a target's active site. | Steric Parameters (e.g., Taft's Es), Connolly Accessible Area |

Structure-Tissue Exposure/Selectivity Relationship (STR) Studies

While SAR and QSAR focus on predicting a compound's activity at a specific target, the Structure-Tissue Exposure/Selectivity Relationship (STR) provides critical insights into how a molecule's structure affects its distribution throughout the body. nih.gov STR analysis helps in optimizing a drug candidate to ensure it reaches the desired tissue in sufficient concentrations for efficacy while minimizing exposure in other tissues to reduce potential toxicity. mdpi.comnih.gov This is a crucial aspect of drug development that is often overlooked when the focus remains solely on plasma pharmacokinetics. nih.gov

Research on carbamate analogs has demonstrated that minor structural modifications can lead to significant changes in tissue distribution, even when plasma exposure levels are nearly identical. mdpi.comresearchgate.net A study on cannabidiol (CBD) carbamates designed to target butyrocholinesterase (BuChE) provides a clear example. nih.gov Two analogs, L2 and L4, which have similar structures and displayed almost the same exposure in blood plasma after oral administration, showed markedly different concentrations in various tissues. mdpi.comresearchgate.net

Specifically, despite similar plasma exposure, the concentration of analog L2 was 5.1-fold higher in the brain (the target tissue) compared to L4. nih.gov Conversely, L2 showed lower exposure in the liver and kidneys than L4. nih.gov This resulted in L2 having a 21-fold higher tissue selectivity for the brain than L4. nih.gov The primary structural difference between these analogs was in the amine portion of the carbamate, indicating that this position is a key determinant of tissue selectivity. mdpi.com The study highlighted that a secondary amine on the carbamate can be metabolized to CBD, whereas a tertiary amine is more stable, influencing the compound's pharmacokinetic profile and tissue distribution. mdpi.comnih.govresearchgate.net

For this compound, we can infer its potential STR profile based on its structure:

The significant lipophilicity imparted by the pentyloxy chain would likely facilitate its passage across biological membranes, including the blood-brain barrier, potentially leading to accumulation in lipid-rich tissues like the brain and adipose tissue.

The specific nature of the carbamate linkage (a primary amine) and the ethyl ester will influence its metabolic stability and interactions with transporters and metabolizing enzymes in different tissues, thereby shaping its distribution profile.

| Compound Analog | Structural Modification | Relative Plasma Exposure (AUC) | Relative Brain Exposure (AUC) | Brain Tissue Selectivity | Reference |

|---|---|---|---|---|---|

| L2 (CBD Carbamate) | N-methylethylamine | Similar to L4 | 5.1-fold higher than L4 | 21-fold higher than L4 | nih.gov |

| L4 (CBD Carbamate) | N-4-chlorobenzyl | Similar to L2 | Lower than L2 | Lower than L2 | nih.gov |

Non Pharmaceutical Applications and Advanced Materials Research Involving Carbamates

Carbamates in Polymer Chemistry (e.g., Polyurethanes)

The most prominent non-pharmaceutical application of carbamates is in the synthesis of polyurethanes, a diverse class of polymers with a wide array of commercial uses. wikipedia.org Polyurethanes are characterized by the presence of repeating urethane (B1682113) (carbamate) linkages in their polymer backbone. wikipedia.orgnih.gov These polymers are typically formed through the reaction of a diisocyanate or polyisocyanate with a polyol. The resulting materials can be tailored to have a vast range of properties, from flexible and rigid foams to durable elastomers and high-performance coatings. wikipedia.orgrsc.org

The carbamate (B1207046) group's ability to form strong hydrogen bonds contributes significantly to the mechanical properties of polyurethanes, such as their strength, resilience, and thermal stability. acs.org Research in this area is ongoing, with a focus on developing novel polyurethane-based materials with enhanced properties and functionalities. For instance, the incorporation of dynamic phenol-carbamate bonds has been explored to create covalent adaptive networks (CANs) in polyurethanes, imparting self-healing and recyclable properties to the material. rsc.org

Furthermore, efforts are being made to develop non-isocyanate routes to polyurethanes (NIPUs) to address the health and safety concerns associated with isocyanate precursors. rsc.org These alternative synthetic strategies often involve the reaction of cyclic carbonates with amines to form the carbamate linkage, offering a greener approach to polyurethane production.

Table 1: Examples of Monomers Used in Polyurethane Synthesis

| Monomer Type | Examples | Role in Polymerization |

| Diisocyanates | Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI) | Provides the isocyanate functional groups for reaction with polyols. |

| Polyols | Polyether polyols, Polyester polyols | Provide the hydroxyl functional groups for reaction with isocyanates. |

| Chain Extenders | Ethylene glycol, 1,4-Butanediol | Short-chain diols that increase the hard segment content and influence mechanical properties. |

| Crosslinkers | Glycerol, Trimethylolpropane | Polyols with more than two hydroxyl groups that create a cross-linked polymer network. |

Role of Carbamates as Protecting Groups in Organic Synthesis and Peptide Chemistry

In the realm of organic synthesis, particularly in the assembly of complex molecules like peptides and natural products, the protection of reactive functional groups is paramount. Carbamates serve as one of the most widely used and effective protecting groups for amines. acs.orgmasterorganicchemistry.comchem-station.com The electron-withdrawing nature of the carbonyl group in the carbamate moiety reduces the nucleophilicity and basicity of the nitrogen atom, rendering it unreactive under a variety of reaction conditions. chem-station.com

Several carbamate-based protecting groups have been developed, each with its own unique set of conditions for introduction and removal, allowing for orthogonal protection strategies in multi-step syntheses. chem-station.com Some of the most common carbamate protecting groups include:

tert-Butoxycarbonyl (Boc): This group is readily introduced by treating an amine with di-tert-butyl dicarbonate (Boc anhydride) and is typically removed under acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.com

Carboxybenzyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to a wide range of reagents but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its lability to basic conditions, often being removed by treatment with a secondary amine such as piperidine. This base-lability makes it particularly useful in solid-phase peptide synthesis. masterorganicchemistry.com

The stability of the carbamate linkage and the ability to selectively deprotect it under specific conditions are crucial for the successful synthesis of peptides and other complex molecules. acs.org

Table 2: Common Carbamate Protecting Groups in Organic Synthesis

| Protecting Group | Abbreviation | Structure of Protected Amine | Common Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | R-NH-Boc | Strong acids (e.g., TFA) |

| Carboxybenzyl | Cbz or Z | R-NH-Cbz | Catalytic hydrogenation (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | R-NH-Fmoc | Base (e.g., piperidine) |

Applications in Chemical Research beyond Drug Discovery

The utility of carbamates in chemical research extends beyond their role as protecting groups. The carbamate functional group can be incorporated into molecules to modulate their chemical and physical properties. For instance, the carbamate linkage can act as a bioisostere of an amide bond in peptidomimetics, offering increased metabolic stability. acs.org

In materials science, carbamate-containing molecules are investigated for their potential in creating novel functional materials. Sequence-defined oligocarbamates are being explored as informational polymers, where the sequence of different carbamate monomers can encode information at the molecular level. nih.gov Furthermore, carbamates are utilized in the development of chemical sensors and as ligands for metal catalysts.

Carbamate Derivatives in Agricultural Chemicals (e.g., Pesticides, Fungicides, Herbicides - Focus on Chemical Class, not bioactivity/toxicity)

Carbamate derivatives have been a significant class of compounds in the agricultural industry for decades, finding application as insecticides, fungicides, and herbicides. nih.govnih.gov The general structure of these agrochemicals consists of a carbamate ester with various substituents on the nitrogen and oxygen atoms, which determine the specific activity of the compound.

From a chemical classification perspective, these agricultural carbamates can be broadly categorized based on their structural features. For example, many carbamate insecticides are N-methylcarbamates derived from oximes. wikipedia.org Fungicides containing the carbamate motif have also been developed and commercialized. nih.gov The chemical stability and structural diversity of carbamates have allowed for the development of a wide range of agrochemicals with different modes of action and target pests. nih.gov

Examples of carbamate-based agricultural chemicals include:

Insecticides: Aldicarb, Carbofuran, and Methomyl. wikipedia.org

Fungicides: Pyribencarb, Tolprocarb, and Picarbutrazox. nih.gov

Herbicides: Propham and Chlorpropham.

The synthesis of these compounds often involves the reaction of an isocyanate with an alcohol or phenol (B47542), or the reaction of a chloroformate with an amine. wikipedia.org

Carbamate-Based Systems for Carbon Capture Technologies

The reversible reaction of carbon dioxide (CO₂) with amines to form carbamates is a cornerstone of many carbon capture and storage (CCS) technologies. nih.govacs.orgrsc.org In aqueous amine scrubbing processes, CO₂ is captured from flue gas streams by reacting with an amine solution to form ammonium (B1175870) carbamates and bicarbonates. rsc.org The captured CO₂ can then be released by heating the solution, regenerating the amine for reuse.

Research in this field is focused on developing more efficient and less energy-intensive carbon capture systems. One approach involves the use of non-aqueous solvents, such as ionic liquids, in combination with alkanolamines. nih.govacs.org In these systems, the carbamate product can sometimes precipitate out of the solution, which could potentially simplify the regeneration process and reduce the energy penalty associated with heating the entire solvent volume. nih.govacs.org

The chemistry of carbamate formation is also being explored in the context of integrated carbon capture and utilization (ICCU), where the captured CO₂ is directly converted into valuable chemicals. researchgate.net For instance, the captured carbamate species can be catalytically hydrogenated to produce methane or other hydrocarbons. researchgate.net

Future Directions and Emerging Research Avenues for Ethyl Pentyloxy Carbamate Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of carbamates, including Ethyl (pentyloxy)carbamate, has traditionally relied on methods that are now being re-evaluated for their environmental impact. Future research will likely focus on developing greener, more sustainable synthetic protocols. Conventional methods often involve hazardous reagents like phosgene (B1210022) and isocyanates. acs.orgnih.gov Modern sustainable chemistry aims to replace these with safer, more abundant, and renewable feedstocks. nih.gov

Key areas for development include:

Carbon Dioxide (CO2) Utilization: A highly attractive alternative to phosgene is carbon dioxide, which is non-toxic, non-flammable, and a renewable C1 source. acs.orgnih.gov Research has demonstrated the feasibility of synthesizing carbamates from CO2, amines, and alcohols. rsc.orgresearchgate.net Future studies on this compound could adapt these methods, potentially reacting pentyloxyamine (or a precursor) with an ethyl source and CO2.

Catalyst-Free and Metal-Free Approaches: Recent advancements have shown the synthesis of carbamates from Boc-protected amines using a simple base like tert-butoxide lithium, which circumvents the need for toxic reagents and metal catalysts. rsc.org Another approach involves the continuous synthesis of carbamates from CO2 and amines without any catalyst or additive, offering a faster and safer alternative. acs.org

Atom Economy: Methods that maximize the incorporation of all starting materials into the final product are central to green chemistry. A practical method for synthesizing carbamates from ureas and organic carbonates has been developed with 100% atom economy, using a La2O3/SiO2 catalyst. tandfonline.com Applying this principle to this compound would involve selecting reagents that minimize waste byproducts.

Table 1: Comparison of Synthetic Methodologies for Carbamate (B1207046) Synthesis

| Feature | Traditional Routes | Emerging Sustainable Routes | Potential Application to this compound |

|---|---|---|---|

| Carbon Source | Phosgene, Isocyanates | Carbon Dioxide (CO2), Carbonates | Synthesis from CO2, ethanol (B145695), and a pentyloxyamine precursor. |

| Reagent Toxicity | High (e.g., phosgene is highly toxic) | Low to moderate (e.g., CO2 is non-toxic) | Significant reduction in process hazard by avoiding toxic reagents. acs.orgnih.gov |

| Catalysis | Often requires harsh conditions or stoichiometric reagents | Use of heterogeneous catalysts, metal-free systems, or catalyst-free continuous flow processes. acs.orgrsc.orgtandfonline.com | Development of a robust catalytic system for efficient conversion. |

| Atom Economy | Often low, with significant byproduct waste (e.g., HCl). acs.org | High, with some methods achieving 100% atom economy. tandfonline.com | A synthetic design that minimizes waste and maximizes resource efficiency. |

| Solvent Use | Often reliant on volatile organic compounds (VOCs) | Solvent-free conditions or use of greener solvents. tandfonline.com | Reduction or elimination of hazardous solvents in the manufacturing process. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating research and reducing resource expenditure. nih.gov For this compound, in silico methods can provide foundational insights into its behavior before extensive lab work is undertaken.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of this compound. nih.gov Such calculations can elucidate reaction mechanisms for its synthesis and potential metabolic pathways. mdpi.com Computational studies on related lithium carbamates have been used to understand their structure and aggregation state, which is crucial for predicting their reactivity as synthetic intermediates. longdom.orgcuny.edu

Quantitative Structure-Activity Relationship (QSAR): If a series of analogues of this compound were synthesized and tested for a specific biological activity, QSAR models could be developed. These models correlate structural features with activity, enabling the prediction of potency for new, unsynthesized derivatives and guiding the design of more effective compounds. mdpi.com

Pharmacokinetic Modeling (ADMET): In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. mdpi.com SwissADME and other platforms can estimate properties like solubility, cell membrane permeability, and potential for drug-likeness based on Lipinski's rule of five. nih.gov This early-stage screening can identify potential liabilities and help prioritize experimental studies.

Table 2: Predictive Computational Models for this compound Research

| Computational Model | Application | Predicted Parameters/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Reactivity Analysis | Molecular orbital energies, electrostatic potential maps, reaction pathway energetics, spectroscopic properties. nih.govmdpi.commdpi.com |

| Molecular Dynamics (MD) Simulation | Conformational Analysis & Binding Stability | Conformational flexibility, stability of ligand-protein complexes, dynamic behavior in solution. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Biological Activity | Correlation of chemical structure with biological effect, prediction of activity for novel analogues. mdpi.com |

| ADMET Prediction | Pharmacokinetic & Toxicity Profiling | Lipinski's rule of five, solubility, permeability, metabolic stability, potential toxicity profiles. nih.govmdpi.com |

Exploration of New Molecular Targets and Interaction Modalities (In Vitro/In Silico)

Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. The carbamate functional group is a key structural motif in many approved drugs, often designed specifically to interact with biological targets. nih.govnih.gov A combination of computational and experimental methods can be used to explore potential targets for this compound.

In Silico Target Prediction and Molecular Docking: The first step in target exploration can be computational. Virtual screening and molecular docking can be used to assess the binding affinity of this compound against a library of known protein structures. biointerfaceresearch.comnih.gov This process simulates the interaction between the compound (ligand) and a potential target protein, providing a binding energy score and visualizing the binding mode. biointerfaceresearch.comyoutube.com This can generate hypotheses about which proteins or enzymes the compound might interact with. For example, many carbamates are known to target enzymes like acetylcholinesterase. mdpi.comnih.gov

In Vitro Target Validation: Hypotheses generated from in silico studies must be validated experimentally. youtube.com This involves expressing and purifying the predicted target proteins and performing binding assays to measure the interaction with this compound directly. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity and thermodynamics.

Enzyme Inhibition Assays: If the predicted target is an enzyme, its activity can be measured in the presence and absence of this compound. A reduction in enzyme activity would indicate an inhibitory effect. Carbamates are well-known inhibitors of cholinesterases, and this class of enzymes could be an initial focus for in vitro screening. mdpi.com

Table 3: Methodologies for Molecular Target Identification

| Methodology | Stage | Description | Potential Targets for Carbamates |

|---|---|---|---|

| Reverse Docking / Virtual Screening | In Silico (Hypothesis Generation) | Docking the compound against a wide array of known protein structures to identify potential binders. biointerfaceresearch.comnih.gov | Cholinesterases, Proteases, Kinases, GPCRs. mdpi.comnih.gov |

| Binding Assays (e.g., SPR, ITC) | In Vitro (Validation) | Quantitatively measuring the direct physical interaction between the compound and a purified target protein. | Any protein identified through in silico screening. |

| Enzyme Activity Assays | In Vitro (Functional Validation) | Measuring the effect of the compound on the catalytic activity of a purified enzyme target. | Enzymes involved in neurotransmission (e.g., Acetylcholinesterase) or other metabolic pathways. mdpi.com |

| Cell-Based Assays | In Vitro (Cellular Context) | Assessing the effect of the compound on a specific pathway or function within a cellular model. | Pathways regulated by predicted targets. |

Integration of Multidisciplinary Methodologies for Comprehensive Understanding

A thorough understanding of this compound will not come from a single field of study. Future research should integrate expertise from various disciplines to build a holistic picture of the compound's properties and potential applications. This multidisciplinary approach is becoming standard in modern drug discovery and materials science. drugdiscoverytrends.com

Chemistry-Biology Interface: Synthetic chemists can design and create novel analogues of this compound based on computational predictions. These new compounds can then be evaluated by molecular and cellular biologists in in vitro assays to establish structure-activity relationships. This iterative cycle of design, synthesis, and testing is a cornerstone of medicinal chemistry.

Computational and Experimental Synergy: As outlined above, computational models can guide experimental work by prioritizing compounds and predicting potential targets. youtube.com Conversely, experimental data from in vitro studies are essential for validating and refining the predictive power of computational models. youtube.com

Analytical Chemistry Integration: Advanced analytical techniques are crucial for confirming the structure and purity of synthesized compounds and for quantifying their presence in biological or environmental samples. nih.gov Methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) will be essential for metabolic studies or for monitoring the compound in various matrices. researchgate.netnottingham.ac.uk

Translational Research: Insights from foundational research can be strategically guided toward practical applications. Collaboration between geneticists, biologists, and clinicians can create a roadmap for translating laboratory findings into potential therapeutic strategies, as demonstrated in other areas of biomedical research. bioengineer.org

Table 4: Multidisciplinary Contributions to this compound Research

| Discipline | Key Contributions | Research Questions Addressed |

|---|---|---|

| Synthetic Chemistry | Design and execution of sustainable synthetic routes; analogue synthesis. | How can we make this compound efficiently and sustainably? What structural modifications improve its properties? |

| Computational Chemistry | Predictive modeling of properties, reactivity, and biological interactions. nih.gov | What are the likely properties of this compound? What are its potential biological targets? |

| Molecular & Cellular Biology | In vitro validation of biological targets; elucidation of mechanism of action. | Does the compound interact with predicted targets? How does it affect cellular pathways? |

| Analytical Chemistry | Structural verification; purity assessment; quantification in complex matrices. nih.gov | Is the synthesized compound correct and pure? How can we measure it in biological samples? |